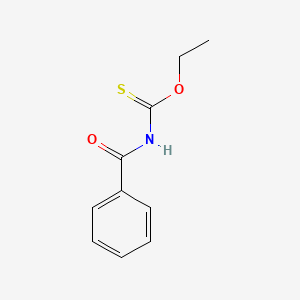O-ethyl benzoylthiocarbamate
CAS No.: 6958-78-7
Cat. No.: VC16113729
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6958-78-7 |
|---|---|
| Molecular Formula | C10H11NO2S |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | O-ethyl N-benzoylcarbamothioate |
| Standard InChI | InChI=1S/C10H11NO2S/c1-2-13-10(14)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14) |
| Standard InChI Key | GCMIBRWGMZXOOW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=S)NC(=O)C1=CC=CC=C1 |
Introduction
Thiocarbamates are characterized by a central N–H group flanked by carbonyl (C=O) and thiocarbonyl (C=S) functionalities. In O-ethyl-N-ethoxycarbonylthiocarbamate (II), X-ray diffraction revealed a synperiplanar orientation between the C=S bond and the N–H group, while the C=O bond adopted an antiperiplanar arrangement relative to N–H . This conformational preference stabilizes the molecule through intramolecular hydrogen bonding (N–H⋯S=C) and dimerization via intermolecular N–H⋯S interactions, with N⋯S distances of 3.352 Å .
For O-ethyl benzoylthiocarbamate, the substitution of the ethoxycarbonyl group (C₂H₅OC(O)–) with a benzoyl moiety (C₆H₅C(O)–) is expected to introduce additional steric and electronic effects. The planar benzoyl group may promote π-π stacking interactions in the solid state, as observed in O,S-diethyl-N-(4-benzoyl)imidothiocarbonates .
Synthetic Pathways and Reactivity
Synthesis of O-Alkyl-N-Acylthiocarbamates
The general synthesis of thiocarbamates involves the reaction of isothiocyanates with alcohols. For example, O-ethyl-N-ethoxycarbonylthiocarbamate (II) was prepared via the addition of CH₃CH₂OC(O)NCS to ethanol . By analogy, O-ethyl benzoylthiocarbamate could be synthesized through the reaction of benzoyl isothiocyanate (C₆H₅C(O)NCS) with ethanol:
This method typically yields thiocarbamates in high purity after recrystallization from hexane/ethyl acetate mixtures .
Derivatization to Imidothiocarbonates
Thiocarbamates undergo S-alkylation to form imidothiocarbonates. For instance, treating O-ethyl-N-ethoxycarbonylthiocarbamate (II) with methyl iodide produced CH₃CH₂OC(O)N=C(SCH₃)OCH₂CH₃ (IV) . Similarly, O-ethyl benzoylthiocarbamate could react with alkyl halides to generate derivatives with modified electronic properties.
Spectroscopic Characterization
Infrared Spectroscopy
In O-ethyl-N-ethoxycarbonylthiocarbamate (II), key IR absorptions include:
For O-ethyl benzoylthiocarbamate, the C=O stretch is expected to shift to ~1680–1700 cm⁻¹ due to conjugation with the aromatic ring, while the C=S absorption may appear near 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR data for II include:
The benzoyl group in O-ethyl benzoylthiocarbamate would introduce aromatic protons (δ 7.4–8.1 ppm) and a downfield-shifted carbonyl carbon (δ ~165 ppm in ¹³C NMR).
Crystallographic and Conformational Analysis
Crystal structures of related thiocarbamates reveal hydrogen-bonded dimers as a recurring motif. For example, compound I (O-methyl-N-ethoxycarbonylthiocarbamate) crystallizes in the monoclinic space group with lattice parameters Å, Å, and Å . The antiperiplanar orientation of C=O and N–H minimizes steric clashes, while the synperiplanar C=S/N–H arrangement facilitates dimerization .
In O-ethyl benzoylthiocarbamate, the bulkier benzoyl group may disrupt crystal packing, potentially leading to triclinic or lower-symmetry space groups.
Applications and Further Research
Thiocarbamates serve as intermediates in agrochemicals and pharmaceuticals. The benzoyl variant’s extended π-system could enhance binding to biological targets, warranting studies on its:
-
Herbicidal activity: Analogous to dithiocarbamates used in crop protection.
-
Metal chelation: Potential use in catalysis or heavy-metal remediation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume